Butyl methyl carbonate

Description

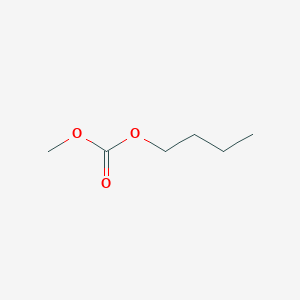

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

butyl methyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-3-4-5-9-6(7)8-2/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWBMVXOCTXTBAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30576925 | |

| Record name | Butyl methyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30576925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4824-75-3 | |

| Record name | Butyl methyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30576925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | butyl methyl carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of Butyl Methyl Carbonate

Direct Esterification and Transesterification Approaches

Conventional synthesis of butyl methyl carbonate often relies on the reaction of an alcohol with a carbonate precursor or a chloroformate. Transesterification, in particular, is a widely studied method for producing asymmetric carbonates.

The transesterification of dimethyl carbonate (DMC) with butanol is a common and direct route to produce this compound (BMC) and methanol (B129727) as a byproduct. This equilibrium-limited reaction requires a catalyst to achieve viable conversion rates and selectivity.

A variety of catalysts have been investigated for the liquid-phase transesterification of dimethyl carbonate with butanol. Solid base catalysts are often preferred due to their high activity and ease of separation. Magnesium oxide (MgO) has been identified as an effective catalyst for this transformation. rsc.org To enhance its performance and stability, MgO is often dispersed on a support material.

Table 1: Comparison of Catalytic Systems for Transesterification

| Catalyst System | Support Material | Key Findings | Reference |

|---|---|---|---|

| Magnesium Oxide (MgO) | γ-Alumina (γ-Al2O3) | Displayed higher activity for the transesterification of DMC with butanol. | rsc.org |

| Sodium Hydroxide (B78521) (NaOH) | γ-Alumina (γ-Al2O3) | Found to be a highly efficient and recyclable heterogeneous catalyst. | mdpi.com |

| Potassium Fluoride (KF) | Various Oxides (Al2O3, SiO2) | The support material significantly influences catalytic performance. | mdpi.com |

| Mg-Al Mixed Oxides | None | Achieved over 20% conversion of DMC in reactions with ethanol. | researchgate.net |

The efficiency of this compound synthesis is highly dependent on the optimization of various reaction parameters. Key factors include the molar ratio of reactants, catalyst loading, reaction temperature, and time.

For solid catalysts prepared via impregnation, the calcination temperature is a critical parameter. For instance, in the preparation of KNO3/Al2O3 catalysts for similar transesterification reactions, calcination at 800 °C was found to be optimal for creating active K2O sites. mdpi.com The loading of the active metal on the support also significantly impacts performance. Studies have shown that increasing the loading of the active component, such as KNO3 or NaOH, on a support like Al2O3 can enhance glycerol (B35011) conversion and product yield up to an optimal point. mdpi.comresearchgate.net

The molar ratio of dimethyl carbonate to butanol is another vital parameter. An excess of DMC is typically used to shift the reaction equilibrium towards the products. researchgate.net Research on the acid-catalyzed carboxymethylation of butanol found that increasing the butanol-to-DMC mole ratio from 1:10 to 1:12.5 improved butanol conversion. researchgate.net Similarly, catalyst concentration is crucial; an increase in catalyst loading from 1 to 5 mol% was shown to significantly increase alcohol conversion, after which the effect plateaued. acs.org The optimal reaction time for achieving maximum conversion and selectivity has been identified as 24 hours in some systems. researchgate.net

Table 2: Optimized Parameters for this compound Synthesis

| Parameter | Optimal Condition/Range | Effect | Reference |

|---|---|---|---|

| Mole Ratio (Butanol:DMC) | 1:12.5 | Shifts equilibrium, increasing butanol conversion. | researchgate.net |

| Catalyst Loading (MP-SO3H-8) | 5 mol% | Maximizes alcohol conversion without unnecessary excess. | acs.org |

| Reaction Time | 24 hours | Optimum time to achieve maximum selectivity at high conversion. | researchgate.net |

| Calcination Temperature (KNO3/Al2O3) | 800 °C | Creates active catalytic sites (K2O). | mdpi.com |

While base catalysts are common, acid catalysts can also effectively mediate the carboxymethylation of butanol with DMC. The reaction proceeds via a transesterification mechanism. orgsyn.org In the presence of a Brønsted acid catalyst, the carbonyl oxygen of the dimethyl carbonate is protonated, which activates the molecule for nucleophilic attack by the alcohol (butanol). kcl.ac.uk

The proposed mechanism involves the following steps:

Protonation of the carbonyl group of DMC by the acid catalyst.

Nucleophilic attack of the butanol's hydroxyl group on the activated carbonyl carbon.

Formation of a hemiketal-like intermediate.

Elimination of a methanol molecule to yield the final product, this compound, and regeneration of the acid catalyst. kcl.ac.uk

Solid acid catalysts, such as sulfonated mesoporous polymers (MP-SO3H), have demonstrated exceptional activity for this transformation, even outperforming conventional resins like Amberlyst-15. orgsyn.orgpublish.csiro.au The efficiency of these catalysts is linked to their high acid strength and mesoporous structure, which allows for uniform access to the active sites. publish.csiro.au

An alternative route to this compound involves the reaction of a butanol isomer with methyl chloroformate. This method is a type of esterification where the alcohol's hydroxyl group acts as a nucleophile, attacking the carbonyl carbon of the methyl chloroformate and displacing the chloride ion. The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or quinoline, to neutralize the hydrochloric acid (HCl) byproduct. rsc.org

The general reaction is: CH₃O(CO)Cl + CH₃(CH₂)₃OH → CH₃O(CO)O(CH₂)₃CH₃ + HCl

This method can be applied to various butanol isomers (n-butanol, sec-butanol, isobutanol, tert-butanol) to produce the corresponding this compound isomer. For example, tert-butyl alcohol has been successfully reacted with phenyl chloroformate and methyl chlorothiolformate to produce the corresponding tert-butyl carbonates, demonstrating the viability of this pathway for sterically hindered alcohols. rsc.org

Liquid-Phase Transesterification of Dimethyl Carbonate with Butanol

Novel Synthesis Routes Utilizing Carbon Dioxide

In line with the principles of green chemistry, significant research has focused on utilizing carbon dioxide (CO₂), an abundant and renewable C1 source, for the direct synthesis of carbonates. orgsyn.org The direct synthesis of asymmetric carbonates like this compound from CO₂, an alcohol, and an alkyl halide is a promising but challenging approach.

One such method involves the reaction of an alcohol with CO₂ in the presence of a base to form an alkylcarbonate intermediate. This intermediate then reacts with an alkyl halide to produce the final asymmetric carbonate. mdpi.com A proposed one-pot synthesis for this compound would involve the reaction of butanol, CO₂, and a methyl halide (e.g., methyl iodide).

The reaction can be summarized as:

CH₃(CH₂)₃OH + CO₂ + Base → [Base-H]⁺[CH₃(CH₂)₃OCO₂]⁻ (Butylcarbonate salt)

[Base-H]⁺[CH₃(CH₂)₃OCO₂]⁻ + CH₃I → CH₃O(CO)O(CH₂)₃CH₃ + [Base-H]⁺I⁻

This type of reaction has been successfully demonstrated for producing other asymmetric carbonates. For instance, reacting 1-butanol (B46404) with CO₂ and bromoethane (B45996) yielded ethyl butyl carbonate. The choice of base is critical, with organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) showing high effectiveness. rsc.org The direct synthesis of dimethyl carbonate from methanol and CO₂ has also been extensively studied using catalysts like CeO₂, which could potentially be adapted for this compound synthesis. publish.csiro.au

One-Pot Synthesis from CO2, Alcohols, and Alkyl Bromides (e.g., DBU-activated systems)

A notably mild and highly efficient method has been developed for the one-pot synthesis of this compound (BMC) from carbon dioxide, an alcohol, and an alkyl bromide using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as an activator. researchgate.netresearchgate.net This approach allows for the formation of BMC under low CO2 pressure with excellent yields. researchgate.net

In a typical reaction, n-butanol, methyl bromide, and DBU are reacted under a CO2 atmosphere. The conditions are optimized to achieve a high yield of the desired product in a short timeframe. Research has demonstrated that this template reaction can produce this compound with a yield as high as 95% within one hour. researchgate.net Furthermore, the DBU activator can be recovered and recycled after treatment, adding to the method's efficiency. researchgate.net

Table 1: One-Pot Synthesis of this compound (BMC)

| Reactants | Activator | Pressure | Time | Yield of BMC | Reference |

| n-Butanol, Methyl Bromide, CO2 | DBU | Low CO2 Pressure | 1 h | 95% | researchgate.net |

Mechanistic Investigations of CO2-Incorporation Pathways

The role of DBU is central to the one-pot synthesis of this compound. It acts as a potent, non-nucleophilic base that activates the alcohol, facilitating the subsequent incorporation of carbon dioxide. researchgate.net

The proposed mechanism involves several key steps:

Activation of Alcohol: DBU deprotonates the alcohol (n-butanol), forming an alkoxide anion and a protonated DBU cation, [DBUH]⁺.

CO2 Capture: The highly nucleophilic alkoxide anion attacks the electrophilic carbon atom of the CO2 molecule. This reaction forms a butyl carbonate anion, which exists as a salt with the [DBUH]⁺ cation. rsc.orgrsc.org

Nucleophilic Substitution: The final step involves the reaction of the butyl carbonate anion with the alkyl bromide (e.g., methyl bromide). The butyl carbonate anion acts as a nucleophile, displacing the bromide ion in an Sₙ2 reaction to form the final product, this compound. researchgate.net

This pathway leverages DBU's ability to reversibly capture CO2 in the presence of alcohols, forming an intermediate salt that is reactive towards alkylating agents. rsc.orgrsc.org

Formation as Reaction Byproducts

This compound and its derivatives can also be formed as secondary or byproducts in reactions where they are not the intended product. This typically occurs during methylation or transesterification reactions involving carbonate reagents.

Byproducts in Methylation Reactions (e.g., Methylation of γ-Butyrolactone with Dimethyl Carbonate)

An instance of such byproduct formation is observed during the selective monomethylation of γ-butyrolactone (GBL) using dimethyl carbonate (DMC) as a "green" methylating agent. researchgate.netchemicalpapers.com While the primary goal of this reaction is to produce α-methyl-γ-butyrolactone, mechanistic studies have identified several byproducts resulting from side reactions. researchgate.netchemicalpapers.com

The reaction, typically carried out at high temperatures (e.g., 210°C) with a base like potassium carbonate (K2CO3), can lead to the ring-opening of the γ-butyrolactone starting material or intermediates. researchgate.netchemicalpapers.com This process, followed by reactions with DMC and methanol (which can be formed in situ), results in the formation of linear carbonate compounds. Among the identified byproducts from the methylation of GBL are 3-(methoxycarbonyl)propyl methyl carbonate and, notably, 3-(methoxycarbonyl)this compound . researchgate.netchemicalpapers.com Research on the reaction of δ-valerolactone (a six-membered ring lactone) with DMC also shows the formation of a similar ring-opened product, 4-(methoxycarbonyl)this compound, as the major component under certain conditions. researchgate.net

Table 2: Products Identified in the Methylation of γ-Butyrolactone with Dimethyl Carbonate

| Compound Type | Compound Name | Reference |

| Main Product | α-Methyl-γ-butyrolactone | researchgate.net, chemicalpapers.com |

| Byproduct | 3-(methoxycarbonyl)propyl methyl carbonate | researchgate.net, chemicalpapers.com |

| Byproduct | 3-(methoxycarbonyl)this compound | researchgate.net, chemicalpapers.com |

Advanced Electrochemical Applications of Butyl Methyl Carbonate

Role as Co-Solvent in Lithium-Ion Battery Electrolytes

Performance in Single and Binary Electrolyte Mixtures (e.g., with Ethylene (B1197577) Carbonate)

In studies involving binary mixtures with ethylene carbonate (EC), butyl methyl carbonate has shown promising results. When paired with EC, BMC contributes to electrolyte systems that can achieve high reversible capacities. For instance, substituting dimethyl carbonate (DMC) with BMC isomers in an EC-based electrolyte can lead to an increase in reversible capacity from approximately 340 Ah/kg to a range of 350–360 Ah/kg in graphite (B72142) half-cells. osti.gov Research has indicated that among various alkyl methyl carbonates, this compound exhibited the best performance in binary mixtures with ethylene carbonate. researchgate.net This enhancement is attributed to the influence of the co-solvent on the electrochemical processes at the electrode-electrolyte interface.

Formulation in Ternary Electrolyte Systems (e.g., Ethylene Carbonate, Propylene (B89431) Carbonate, this compound)

The inclusion of this compound in ternary electrolyte systems has been explored to address specific challenges, such as the incompatibility of certain graphite anodes with propylene carbonate (PC)-based electrolytes. Ternary mixtures of ethylene carbonate (EC), this compound (BMC), and propylene carbonate (PC) have been shown to enable the successful cycling of cells with graphite anodes that would otherwise not perform well with EC/PC systems. researchgate.net This demonstrates the versatility of BMC in creating more robust and widely applicable electrolyte formulations.

Impact on Solid Electrolyte Interphase (SEI) Formation Characteristics

The formation of a stable and effective solid electrolyte interphase (SEI) is paramount for the longevity and safety of lithium-ion batteries. The composition of the electrolyte, including the co-solvent, directly influences the characteristics of the SEI. The use of this compound and its isomers has a notable impact on the SEI, which is considered the most probable pathway through which these co-solvents affect battery performance. osti.gov The structure of the co-solvent can alter the composition and morphology of the SEI, which in turn affects ionic conductivity and the prevention of further electrolyte decomposition. Isotope-labeling studies have helped to differentiate the contributions of cyclic and linear carbonates to the formation of the SEI, revealing complex reaction pathways. researchgate.net

Influence of Isomerism on Electrochemical Performance

The isomeric form of this compound—n-butyl, isobutyl, or sec-butyl—is not a trivial detail. The branching of the alkyl chain has a discernible effect on the electrochemical behavior of the electrolyte.

Comparative Studies of n-Butyl, Isobutyl, and Sec-Butyl Methyl Carbonates

Investigations into the different isomers of this compound have revealed that chain branching significantly influences electrochemical performance. osti.gov Comparative studies of n-butyl methyl carbonate (n-BMC), isothis compound (i-BMC), and sec-butyl methyl carbonate (s-BMC) have shown that branched co-solvents can lead to higher reversible capacities. osti.gov Specifically, the performance improves as the chain branching is located closer to the carbonate group. osti.gov

Effects on Reversible Capacity and Long-Term Cycling Stability in Graphite Electrodes

The structural differences between the this compound isomers directly translate to variations in reversible capacity and long-term cycling stability in graphite electrodes. In half-cells using SFG44 graphite, electrolytes with branched co-solvents achieve higher reversible capacities. osti.gov When tested for long-term cycling stability with a more demanding SLP30 graphite, the positive effects of chain branching become even more apparent. osti.gov The cycling stability was observed to increase in the order of i-BMC < n-BMC < s-BMC when mixed in a 1:2 ratio with EC. osti.gov The electrolyte containing s-BMC even surpassed the performance of the standard EC/DMC reference electrolyte. osti.gov This suggests that the molecular structure of the co-solvent plays a crucial role in the formation of a more stable SEI, leading to improved long-term performance. osti.gov

The following table summarizes the key findings from comparative studies of this compound isomers:

| Isomer | Reversible Capacity Trend | Long-Term Cycling Stability Trend |

| n-Butyl Methyl Carbonate (n-BMC) | Moderate | Moderate |

| Isothis compound (i-BMC) | Lower | Lower |

| Sec-Butyl Methyl Carbonate (s-BMC) | Higher | Higher |

Reaction Mechanisms and Chemical Transformations of Butyl Methyl Carbonate

Nucleophilic Reactivity of the Carbonate Moiety

The carbonate moiety in butyl methyl carbonate is susceptible to nucleophilic attack, a reaction influenced by both electronic and steric factors. The carbonyl carbon of the carbonate group serves as the primary site for nucleophilic reactions. The presence of two oxygen atoms bonded to the carbonyl carbon makes it electrophilic and thus a target for nucleophiles.

Steric Effects of Butyl Groups on Reaction Kinetics

The steric hindrance presented by the butyl group in this compound plays a significant role in its reaction kinetics. Compared to smaller alkyl carbonates like dimethyl carbonate, the bulkier butyl group can impede the approach of nucleophiles to the electrophilic carbonyl carbon. researchgate.net This steric crowding generally leads to a lower reaction rate. researchgate.net

For instance, studies comparing the reactivity of various alkyl carbonates have shown that increasing the size of the alkyl group, such as from methyl to butyl, results in a larger activation energy for reactions. researchgate.net This is attributed to the increased steric hindrance around the reaction center. researchgate.net In the context of aminolysis, the nature of the leaving and nonleaving groups, including their steric bulk, has been shown to govern the reaction mechanism. koreascience.krdoi.org Specifically, the t-butyl group is considered a poor leaving group, which can be attributed to its steric properties. researchgate.net

The steric influence is also evident in substitution reactions. For example, in reactions involving nucleophilic attack, tert-butyl groups can provide steric hindrance that slows down processes like hydrolysis.

Kinetic Studies and pH-Dependent Degradation Rate Analysis

Kinetic studies provide valuable insights into the degradation pathways of this compound. The degradation of carbonate esters can be influenced by factors such as the solvent and pH. researchgate.netscispace.com For instance, the thermal stability of methyl carbonate quaternary ammonium (B1175870) salts has been shown to be dependent on the solvent, with water providing the highest stability. researchgate.netscispace.com

The pH of the reaction medium can significantly affect the rate of hydrolysis of carbonate esters. Generally, the hydrolysis of esters is catalyzed by both acids and bases. However, in high-temperature water, the hydrolysis of compounds like diphenylcarbonate does not follow the expected kinetics for specific acid catalysis, suggesting that water itself can act as a catalyst. researchgate.net The degradation of some poly(carbonate) analogues has been observed to be pH-dependent, with accelerated rates at higher pH conditions. nih.gov The stability of certain prodrugs containing carbonate linkages is also significantly dependent on the pH of the aqueous solution. nih.gov

Interactive Table: pH-Dependent Degradation of Selected Carbonate-Containing Compounds

| Compound/System | pH Condition | Observation | Reference |

| Poly(carbonate) analogues | Higher pH | Accelerated degradation rate | nih.gov |

| Meropenem prodrugs | 6.0 and 7.4 | Stability is significantly dependent on the ester promoiety | nih.gov |

| PLA-ITA NPs | 5.3 vs 7.4 | Slower degradation at more acidic pH | researchgate.net |

| Fe-Co LDHs for SMX degradation | 3, 7, 11 | Degradation rate decreases with increasing pH | mdpi.com |

Oxidative and Reductive Transformations of Carbonate Esters

Carbonate esters can undergo oxidative and reductive transformations under specific conditions. The gas-phase reactivities of carbonate esters like dimethyl carbonate (DMC), ethyl methyl carbonate (EMC), and diethyl carbonate (DEC) have been studied, revealing differences in their oxidation behavior. researchgate.netresearchgate.net The reactivity was found to be in the order of DMC < EMC ≈ DEC. researchgate.netresearchgate.net The primary fuel consumption reactions for DMC were identified as H-atom abstraction reactions, while for DEC, it was thermal decomposition. researchgate.netresearchgate.net

Computational studies have shown that the oxidation of DEC proceeds through a three-stage reaction: thermal decomposition, oxidation of the resulting products to carbon monoxide, and finally, the oxidation of CO to CO2. researchgate.net Reductive transformations can also occur. For example, the amino group of 5-amino-2,4-di-tert-butylphenyl methyl carbonate can be reduced to form the corresponding amine.

Substitution Reactions Involving the Carbonate Group

The carbonate group in this compound is a versatile functional group that can participate in various substitution reactions. Nucleophiles can attack the carbonyl carbon, leading to the displacement of either the methoxy (B1213986) or butoxy group. The selectivity of these reactions often depends on the nature of the nucleophile and the reaction conditions. unive.it

For example, 3-(N,N-dimethylamino)propyl methyl carbonate and (methylthio)this compound have been shown to be highly reactive towards nucleophiles. unive.it In some cases, intramolecular cyclization can occur, as seen with 4-(N,N-dimethylamino)this compound, which readily forms a quaternary ammonium salt. unive.it The methyl carbonate group in 5-amino-2,4-di-tert-butylphenyl methyl carbonate can be substituted with other functional groups under appropriate conditions.

Computational Chemistry Approaches to Reaction Mechanism Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for understanding the reaction mechanisms of carbonate esters at a molecular level.

Density Functional Theory (DFT) for Transition State and Activation Energy Prediction

DFT calculations allow for the prediction of transition state geometries and the calculation of activation energies for various reactions involving this compound. nih.gov These computational models can provide detailed insights into the reaction pathways that are often difficult to obtain through experimental methods alone.

For instance, DFT has been used to study the synthesis of dimethyl carbonate from CO2 and methanol (B129727), helping to elucidate the reaction mechanisms and identify key intermediates. acs.org In the context of cyclic carbonate formation from epoxides and CO2, DFT calculations have been employed to investigate the reaction mechanism and identify the rate-determining step. nih.gov DFT studies have also been instrumental in understanding the oxidative coupling mechanisms of various organic compounds. acs.org Furthermore, DFT has been used to investigate the reaction mechanism for the synthesis of dimethyl carbonate from methyl carbamate (B1207046) and methanol, revealing that the uncatalyzed reaction is kinetically and thermodynamically unfavorable, while being catalyzed by acid and base catalysts. researchgate.netmdpi.com

Interactive Table: Computationally Predicted Activation Energies for Carbonate Reactions

| Reaction | Computational Method | Predicted Activation Energy (kcal/mol) | Key Finding | Reference |

| Aminolysis of N-8-C (stepwise) | m062x/6-31+G(d,p) | 25.1 | Stepwise mechanism is more feasible than the concerted amphoteric tetrahedral mechanism. | rsc.org |

| CO2 insertion into cobalt alkoxide | DFT | Varies with ligand | Linear relationship between activation barrier and reaction energy. | beilstein-journals.org |

| 4-centered molecular elimination of methyl t-butyl ether | Not Specified | 58.7 | Used as a comparison for dimethyl carbonate decomposition. | scispace.com |

| Cyclic carbonate formation from styrene (B11656) oxide and CO2 with KI-tEG catalyst | DFT | Not explicitly stated, but intermediates and transition states calculated | Ring opening steps have high energy barriers. | nih.gov |

Analytical Methodologies for Butyl Methyl Carbonate Characterization and Quantification

Chromatographic Techniques

Chromatography is a cornerstone for the separation and analysis of butyl methyl carbonate. Various techniques are utilized to handle different analytical challenges, from routine purity checks to the analysis of trace-level degradation products in intricate matrices.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a robust method for the purity assessment of organic carbonates. A developed ion-moderated partition HPLC method has proven effective for the separation and identification of common organic carbonates and can be adapted for this compound. unl.edu This technique is particularly advantageous as it can often be performed without the need for derivatization, which is sometimes required in gas chromatography.

For the analysis of a range of organic carbonates, a method utilizing an ion exclusion column with an exchangeable hydrogen ion has been successfully implemented. unl.edu The separation is typically achieved using an isocratic mobile phase, which simplifies the analytical procedure.

Table 1: Representative HPLC Conditions for Organic Carbonate Analysis

| Parameter | Condition |

|---|---|

| Column | Ion exclusion column (e.g., Aminex HPX-87H) |

| Mobile Phase | Isocratic, aqueous (e.g., 5 mM H₂SO₄) |

| Flow Rate | 0.6 mL/min |

| Column Temperature | 55°C (can be adjusted to improve resolution) |

| Detector | Refractive Index (RI) |

| Injection Volume | 10 µL |

This method demonstrates excellent linearity for various carbonates, making it a reliable approach for quantifying the purity of this compound. unl.edu

Gas Chromatography (GC) for Purity and Composition Analysis

Gas Chromatography (GC), frequently coupled with a Flame Ionization Detector (FID), is a standard technique for analyzing volatile compounds like this compound. It is widely used for determining the purity and composition of carbonate solvents, particularly in applications such as lithium-ion battery electrolytes. cromlab-instruments.es The method's effectiveness relies on sharp, symmetrical peak shapes for accurate and reproducible quantitative results. cromlab-instruments.es

An intermediate polarity column is often employed for the separation of carbonate compounds. The conditions can be optimized to ensure good resolution and consistent peak areas across multiple runs.

Table 2: Typical GC Conditions for Carbonate Solvent Analysis

| Parameter | Condition |

|---|---|

| Instrumentation | Gas Chromatograph with FID |

| Column | TraceGOLD TG-35MS (30 m x 0.25 mm x 0.25 µm) or similar |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Injector Type | Split (e.g., 70:1 split ratio) |

| Injector Temperature | 250°C |

| Oven Temperature Program | 100°C (hold 2.5 min) to 200°C at 30°C/min (hold 4 min) |

| Detector Temperature | 250°C |

This technique provides reliable quantitative data essential for quality control and formulation analysis.

Two-Dimensional Gas Chromatography for Complex Mixture Analysis

For the analysis of this compound within highly complex mixtures, such as petrochemical or environmental samples, comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced separation power. nih.govbirmingham.ac.ukcopernicus.org This advanced technique utilizes two columns with different stationary phases (e.g., a non-polar column followed by a polar column) to separate components based on two independent properties, such as volatility and polarity. copernicus.org

The entire sample is subjected to this two-dimensional separation, resulting in a structured chromatogram where chemically similar compounds appear in specific regions of the separation plane. birmingham.ac.uk This structured separation is extremely useful for identifying components in a complex matrix that would otherwise co-elute in a one-dimensional GC analysis. When coupled with a detector like a time-of-flight mass spectrometer (TOF-MS), GC×GC provides a powerful tool for both the qualitative and quantitative analysis of complex hydrocarbon mixtures online. nih.govugent.be

Solid Phase Micro-Extraction Gas Chromatography-Mass Spectrometry (SPME-GC-MS) for Decomposition Product Identification

Solid Phase Micro-Extraction (SPME) coupled with GC-MS is a sensitive, solvent-free sample preparation and analysis technique ideal for identifying volatile and semi-volatile decomposition products of this compound. This method is particularly valuable for investigating the degradation of electrolytes in applications like lithium-ion batteries. researchgate.netmdpi.comrsc.org

The SPME fiber adsorbs and concentrates analytes from the headspace above a sample, which are then thermally desorbed into the GC-MS for separation and identification. rsc.org This approach avoids the injection of non-volatile or corrosive materials, such as lithium salts, into the GC system. rsc.org Research has successfully used this technique to identify various carbonate-based aging products in battery electrolytes, including carbonates with butoxy-moieties that could arise from the decomposition of butyl-containing carbonates. researchgate.net The method is sensitive enough to detect aging products present in low concentrations. researchgate.net

Table 3: SPME-GC-MS General Parameters for Electrolyte Analysis

| Parameter | Condition |

|---|---|

| Sampling | Headspace SPME at room temperature |

| Fiber | DVB/CAR/PDMS or similar |

| Extraction Time | 30 minutes |

| Desorption | Thermal desorption in GC inlet |

| GC Column | Low-bleed capillary column (e.g., DB-5ms) |

| Detector | Mass Spectrometer |

This methodology allows for the detailed characterization of the degradation pathways of this compound under various conditions.

Spectroscopic Techniques

Spectroscopic methods are indispensable for the definitive structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the unambiguous structural elucidation of organic molecules, including this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the confirmation of the compound's connectivity. uobasrah.edu.iqweebly.com

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the methyl and the different methylene groups of the butyl chain. The chemical shift (δ) of these signals is influenced by the electronegativity of the adjacent oxygen atoms. The multiplicity of each signal (singlet, triplet, multiplet) arises from spin-spin coupling with neighboring protons and provides direct evidence of the connectivity.

¹³C NMR: The carbon NMR spectrum provides information on the number of unique carbon environments in the molecule. researchgate.net For this compound, distinct peaks are expected for the methyl carbon, the three different carbons of the butyl chain, and the carbonate carbonyl carbon. The chemical shift of the carbonyl carbon is characteristically found far downfield (e.g., ~150-170 ppm).

By analyzing the chemical shifts, integration (for ¹H NMR), and coupling patterns, the complete structure of this compound can be confirmed.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Dimethyl carbonate |

| Ethyl methyl carbonate |

| Ethylene (B1197577) carbonate |

| Methanol (B129727) |

| Propylene (B89431) carbonate |

| Succinonitrile |

| Fluoroethylene carbonate |

| Dimethyl-2,5-dioxahexane dicarboxylate |

Advanced Characterization for Mechanistic Studies

To understand the intricate details of how this compound is formed or how it participates in subsequent reactions, more advanced techniques are required. Isotopic labeling, in particular, provides a powerful method for tracing the journey of individual atoms through complex reaction sequences.

Isotopic labeling is a technique used to track the passage of an isotope through a reaction or metabolic pathway. wikipedia.org By replacing an atom in a reactant molecule with one of its heavier, stable isotopes (such as replacing ¹²C with ¹³C), researchers can follow the labeled atom into the final products. nih.gov This method is exceptionally useful for elucidating reaction mechanisms, as it can reveal which bonds are broken and formed during a chemical transformation. acs.org

In the context of this compound, ¹³C labeling can be employed to investigate its synthesis, for example, via the transesterification of dimethyl carbonate with butanol. To determine which carbonyl carbon is incorporated into the final product, one could use ¹³C-labeled dimethyl carbonate.

Reaction Scheme Example: (¹²CH₃O)₂C=O + ¹³CH₃OH ⇌ ¹²CH₃O-C(=O)O-¹³CH₃ + ¹²CH₃OH

If the reaction proceeds through a specific pathway, the position of the ¹³C label in the this compound product can be determined using mass spectrometry or ¹³C-NMR spectroscopy. Mass spectrometry would detect a molecular ion peak at m/z 133 instead of 132 for the ¹³C-labeled product, confirming the incorporation of the labeled carbon. nih.gov The fragmentation pattern would also shift, providing further evidence for the location of the label.

This technique allows for the differentiation between competing reaction mechanisms. For instance, it can help determine whether a reaction proceeds via nucleophilic attack at the carbonyl carbon or through another pathway. Isotopic labeling studies have been crucial in understanding the synthesis of similar carbonates, such as dimethyl carbonate, by tracing the origin of oxygen atoms using ¹⁸O labeling.

Table 2: Illustrative Example of ¹³C Labeling for Mechanistic Study of this compound Synthesis

| Reactant | Labeled Atom | Expected Product | Analytical Observation (MS) | Mechanistic Insight |

|---|---|---|---|---|

| Dimethyl Carbonate | Carbonyl-¹³C | This compound-¹³C | Molecular ion [M]⁺ at m/z 133 | Confirms the carbonyl group from dimethyl carbonate is retained in the product. |

| Butanol | Oxygen-¹⁸O | This compound-¹⁸O | Molecular ion [M]⁺ at m/z 134 | Traces the origin of the alkoxy oxygen in the final ester. |

By designing experiments with strategically placed isotopic labels, researchers can gain unambiguous evidence to support or refute proposed reaction pathways, providing a detailed understanding of the chemical transformations involving this compound. researchgate.net

Environmental Behavior and Degradation Pathways of Butyl Methyl Carbonate

Mechanistic Studies of Hydrolytic Degradation

The primary degradation pathway for dialkyl carbonates like butyl methyl carbonate in the aquatic environment is hydrolysis. This chemical breakdown is significantly influenced by the pH of the water. The mechanism involves a nucleophilic attack by a water molecule on the electrophilic carbonyl carbon of the carbonate. This process can be catalyzed by either acids or bases, although it is generally more rapid under basic (alkaline) conditions. cetjournal.it

Base-Catalyzed Hydrolysis: Under alkaline conditions, the hydroxide (B78521) ion (OH⁻), a potent nucleophile, attacks the carbonyl carbon. This addition-elimination reaction proceeds through a tetrahedral intermediate. The process results in the cleavage of the ester linkages, first yielding an alcohol (butanol or methanol) and an unstable alkyl carbonate anion. This intermediate rapidly breaks down to yield the second alcohol molecule and a carbonate ion or carbon dioxide. Studies on analogous compounds like diethyl carbonate (DEC) have shown a greater susceptibility to base-catalyzed hydrolysis compared to acid-catalyzed breakdown. cetjournal.it

Acid-Catalyzed Hydrolysis: In acidic environments, the hydrolysis mechanism begins with the protonation of the carbonyl oxygen. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the weakly nucleophilic water molecule. Similar to the base-catalyzed pathway, this leads to the formation of a tetrahedral intermediate and subsequent cleavage of the C-O ester bonds, ultimately releasing the constituent alcohols and carbon dioxide.

Industrial processes have been developed to intentionally hydrolyze dialkyl carbonates using aqueous solutions of metal carbonates at elevated temperatures and pressures, confirming the feasibility of this degradation route. google.com The hydrolysis of dialkyl carbonates having 1 to 4 carbon atoms in their alkyl groups, which includes this compound, proceeds effectively under these conditions to yield the corresponding alkanol and carbon dioxide. google.com

Investigation of Degradation Products and Intermediates

The complete hydrolytic degradation of this compound results in the formation of its constituent alcohols and carbon dioxide. The process does not typically produce persistent or highly toxic intermediates under normal environmental conditions.

The primary degradation products identified from the hydrolysis of analogous dialkyl carbonates are:

1-Butanol (B46404): A four-carbon alcohol resulting from the cleavage of the butyl ester linkage.

Methanol (B129727): A single-carbon alcohol from the cleavage of the methyl ester linkage.

Carbon Dioxide (CO₂): The final product from the breakdown of the central carbonate group. In aqueous solutions, CO₂ exists in equilibrium with carbonic acid (H₂CO₃) and its conjugate bases, bicarbonate (HCO₃⁻) and carbonate (CO₃²⁻).

Research on the hydrolysis of diethyl carbonate confirms its decomposition into carbon dioxide and ethanol. cetjournal.it A patented process for the hydrolysis of by-product dialkyl carbonates, including butyl carbonates, specifically aims to convert them into the corresponding alkanol and carbon dioxide, which is captured as metal bicarbonate in the process. google.com While transient intermediates such as methyl carbonic acid or butyl carbonic acid may form, these compounds are generally unstable and readily decompose to the final products. rsc.org

| Initial Compound | Degradation Pathway | Primary Intermediates | Final Degradation Products |

|---|---|---|---|

| This compound | Hydrolysis (Acid or Base-Catalyzed) | Butylcarbonic acid, Methylcarbonic acid (unstable) | 1-Butanol, Methanol, Carbon Dioxide |

Advanced Analytical Techniques for Environmental Monitoring of Transformation Products

Effective environmental monitoring requires robust analytical methods capable of detecting and quantifying both the parent compound, this compound, and its principal transformation products (1-butanol, methanol). A combination of chromatographic and spectroscopic techniques is typically employed for this purpose.

Chromatographic Techniques:

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for analyzing organic carbonates. unl.edu An ion-moderated partition HPLC method has been successfully developed to separate a variety of common organic carbonates, demonstrating its utility for analyzing the parent compound. unl.edu This method can be adapted to simultaneously monitor the more polar alcohol degradation products.

Gas Chromatography (GC): GC is well-suited for the analysis of volatile organic compounds like this compound and its alcohol degradation products. ijmr.net.in When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC provides excellent separation and sensitivity.

Coupled Spectrometric Techniques:

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for the definitive identification and quantification of degradation products. ijmr.net.in By separating the components of a mixture with GC and then analyzing their mass-to-charge ratio with MS, unambiguous structural information can be obtained, confirming the presence of 1-butanol and methanol.

Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile or thermally sensitive intermediates, LC-MS is a preferred method. ijmr.net.in It combines the separation power of HPLC with the detection capabilities of mass spectrometry.

General Environmental Monitoring:

Headspace Analysis: For monitoring the final gaseous product, CO₂, in soil or water, headspace analysis coupled with GC can be used to measure its concentration in the vapor phase above a sample. utexas.edu

| Analyte | Analytical Technique | Purpose | Reference |

|---|---|---|---|

| This compound | HPLC, GC-MS | Quantification of parent compound | unl.edu |

| 1-Butanol | GC-MS, GC-FID | Identification and quantification of degradation product | ijmr.net.in |

| Methanol | GC-MS, GC-FID | Identification and quantification of degradation product | ijmr.net.in |

| Carbon Dioxide | Headspace GC, Titration | Quantification of final mineralization product | utexas.edu |

| Total Organics | DOC/TOC Analyzer | Monitoring overall degradation in aqueous systems | stroudcenter.org |

Future Research Directions and Unexplored Avenues

Development of More Sustainable Synthesis Routes

The predominant method for synthesizing butyl methyl carbonate is the transesterification of dimethyl carbonate (DMC) with butanol. While effective, future research must focus on enhancing the sustainability of this process from feedstock to final product.

A primary avenue of research is the adoption of "green" feedstocks. The direct synthesis of the precursor, dimethyl carbonate, from CO2 and methanol (B129727) is a critical area of development that significantly improves the environmental credentials of the entire production chain. mdpi.commdpi.com Further research is needed to optimize catalysts and reaction conditions for this CO2-utilization pathway to make it economically viable for large-scale production. consensus.app

Another key area is the advancement of catalytic systems for the transesterification step itself. Conventional synthesis often relies on homogeneous basic catalysts, which can be difficult to separate and reuse. nih.gov Future work should concentrate on developing robust heterogeneous catalysts, such as mixed metal oxides or functionalized porous materials, which offer easier separation and recyclability, aligning with green chemistry principles. rsc.orgresearchgate.netmdpi.com Research has shown that catalysts like MgO/γ-Al2O3 can achieve high butanol conversion and BMC selectivity. researchgate.net Additionally, enzymatic catalysis using lipases presents a compelling, environmentally benign alternative, though challenges related to catalyst stability and reaction rates in non-aqueous media must be overcome. acs.orgacs.orgnih.gov

The table below outlines potential sustainable synthesis strategies and the associated research focus.

| Synthesis Strategy | Key Research Focus | Potential Advantages |

| CO2-Derived DMC Precursor | Development of highly active and stable catalysts for the direct synthesis of DMC from CO2 and methanol. mdpi.comconsensus.app | Utilization of a waste greenhouse gas as a C1 feedstock, improving atom economy. mdpi.comrsc.org |

| Heterogeneous Catalysis | Design of solid acid/base catalysts (e.g., mixed oxides, zeolites) with high activity, selectivity, and durability for DMC-butanol transesterification. researchgate.netmdpi.com | Simplified catalyst recovery and reuse, potential for continuous flow processes, and reduced waste generation. nih.gov |

| Enzymatic Transesterification | Screening and engineering of robust lipases, optimization of reaction media (e.g., solvent-free systems), and catalyst immobilization techniques. acs.orgnih.gov | Mild reaction conditions, high selectivity, reduced energy consumption, and biodegradable catalysts. acs.org |

| Process Intensification | Investigation of continuous flow reactors and reactive distillation to improve reaction efficiency and simplify product separation. | Increased process efficiency, better heat and mass transfer, and smaller reactor footprint. |

Advanced Electrolyte Design for Next-Generation Energy Storage Systems

This compound has shown promise as a co-solvent in electrolytes for lithium-ion batteries, primarily due to its role in forming a stable solid electrolyte interphase (SEI) on the anode. mdpi.com Future research is aimed at leveraging this property to design advanced electrolytes for next-generation systems, such as high-voltage and lithium-metal batteries.

For high-voltage applications, where conventional carbonate electrolytes decompose, fluorinated co-solvents are often explored. frontiersin.orggoogle.com An unexplored avenue is the synergistic effect of combining BMC with these fluorinated compounds. Research should investigate whether BMC can improve the solubility of lithium salts and the interfacial properties on high-voltage cathodes, potentially reducing parasitic reactions and extending cycle life.

The table below summarizes potential research areas for BMC in advanced electrolyte design.

| Electrolyte Application | Research Objective | Desired Outcome |

| High-Voltage Cathodes (>4.5V) | Investigate the oxidative stability of BMC-containing electrolytes and their compatibility with Ni-rich NCM materials. frontiersin.org | Enhanced cycle life and coulombic efficiency at high operating voltages. |

| Lithium-Metal Anodes | Tailor BMC-based electrolyte formulations (e.g., with additives like fluoroethylene carbonate) to promote uniform lithium deposition and suppress dendrite growth. | Improved safety and cyclability of lithium-metal batteries. |

| Silicon-Based Anodes | Characterize the mechanical and chemical properties of the SEI formed from BMC to determine its ability to withstand the large volume expansion of silicon. nih.gov | Increased capacity retention and lifespan for high-capacity silicon anodes. |

| Low-Temperature Performance | Evaluate the impact of BMC on the freezing point, viscosity, and ionic conductivity of electrolytes at sub-zero temperatures. | Improved battery performance in cold climates. |

Comprehensive Mechanistic Understanding of this compound Reactions

A deeper, molecular-level understanding of the reaction mechanisms involving this compound is essential for both optimizing its synthesis and predicting its behavior in complex environments like a battery electrolyte.

In synthesis, while the transesterification is generally understood to proceed via a nucleophilic acyl substitution (BAc2) mechanism, detailed kinetic and computational studies are lacking. Future research should employ Density Functional Theory (DFT) calculations to model the reaction pathway, identify transition states, and clarify the role of the catalyst. researchgate.netucc.ie This theoretical work, combined with experimental kinetic studies, can guide the design of more efficient catalysts.

Within an electrolyte, the decomposition mechanism of BMC at the electrode interface is a critical and underexplored area. The SEI is formed through the electrochemical reduction of electrolyte components. mdpi.comd-nb.info It is vital to understand how the butyl group influences the decomposition products compared to the methyl or ethyl groups of DMC and EMC. Research combining advanced analytical techniques (e.g., GC-MS, XPS) with computational modeling is needed to elucidate these pathways. rsc.orgresearchgate.net Such studies can reveal the specific chemical species (e.g., lithium alkyl carbonates, inorganic salts) that constitute the SEI and how they contribute to its properties. dntb.gov.uaconfex.comyonsei.ac.kr

| Research Area | Methodology | Key Questions to Address |

| Synthesis Mechanism | Density Functional Theory (DFT) modeling, kinetic experiments. researchgate.net | What is the activation energy for the transesterification of DMC with butanol using different catalysts? How does the catalyst activate the carbonate and alcohol? |

| Anode SEI Formation | Ex situ and in situ surface analysis (XPS, FTIR), computational modeling (DFT, MD simulations). nih.govbarc.gov.in | What are the primary reduction products of BMC on lithium or silicon anodes? How does the butyl group alter the composition and morphology of the SEI layer? researchgate.net |

| Cathode Interface Reactions | High-voltage cycling tests coupled with post-mortem analysis of the cathode surface. | What are the oxidative decomposition products of BMC at high potentials? Does it form a protective cathode-electrolyte interphase (CEI)? |

| Thermal Decomposition | Thermogravimetric analysis coupled with mass spectrometry (TGA-MS), accelerating rate calorimetry (ARC). rsc.org | What are the thermal decomposition pathways of BMC in the presence of lithium salts? How does its thermal stability compare to other common carbonate solvents? osti.gov |

Lifecycle Assessment and Environmental Impact Analysis Specific to this compound Production and Use

As this compound moves from a laboratory chemical to a potential industrial commodity, a thorough evaluation of its environmental footprint is imperative. A comprehensive lifecycle assessment (LCA) provides a "cradle-to-gate" or "cradle-to-grave" analysis of the environmental impacts associated with a product. arbor.ecoupmbiochemicals.comcorrim.org

Currently, no specific LCA for this compound has been published. Future research must undertake a detailed cradle-to-gate analysis, which would quantify the environmental impacts from raw material extraction to the factory gate. americanchemistry.comresearchgate.net This analysis must consider multiple production scenarios, including the source of the butanol (petrochemical vs. bio-based) and the synthesis route for the dimethyl carbonate precursor (e.g., conventional vs. CO2-based). mdpi.commdpi.com The assessment should evaluate a range of impact categories, including global warming potential, water footprint, and resource depletion. rsc.orgelsevierpure.com

Further research should also extend to the use and end-of-life phases, particularly in the context of battery electrolytes. This involves assessing the environmental impact of solvent recovery and recycling processes from spent lithium-ion batteries. The toxicity and biodegradability of BMC compared to other carbonate solvents is another critical area for investigation to ensure its classification as an environmentally benign chemical. mdpi.comresearchgate.netrsc.org

The table below details the necessary components for a comprehensive LCA of this compound.

| LCA Stage | Key Considerations and Research Needs |

| Raw Material Acquisition ("Cradle") | - Comparative analysis of butanol production (e.g., fermentation vs. oxo process). - Impact assessment of different DMC synthesis routes (phosgene, oxidative carbonylation, CO2 utilization). mdpi.com |

| Manufacturing ("Gate") | - Energy and material inputs for the transesterification process. - Emissions and waste generated during synthesis and purification. - Comparison of batch vs. continuous processing. |

| Use Phase (e.g., in Batteries) | - Evaluation of solvent losses during battery manufacturing. - Assessment of potential emissions during battery operation. |

| End-of-Life | - Environmental impact of recycling BMC from spent electrolytes. - Analysis of degradation pathways and products in the environment. |

Q & A

Q. How can spectroscopic and electrochemical methods elucidate the interactions between this compound and lithium salts in battery electrolytes?

- Methodological Answer :

- Raman/FTIR : Identify Li-carbonate coordination (peak shifts at ~900 cm).

- Electrochemical Impedance Spectroscopy (EIS) : Measure ionic conductivity and interfacial resistance. Correlate with cycling performance in half-cell setups. Publish raw Nyquist plots and equivalent circuit models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.